N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-5-9-12(20-16-15-9)13(17)14-8-11(18-2)10-6-4-7-19-10/h4,6-7,11H,3,5,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNRCTNEKFCEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the furan ring, which can be synthesized from furfural, a biomass-derived compound . The furan ring is then functionalized to introduce the methoxyethyl group. The thiadiazole ring is synthesized separately, often through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones . Finally, the two moieties are coupled together under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiadiazole ring can produce amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been studied for its efficacy against various bacterial strains. The presence of the furan and thiadiazole moieties contributes to its biological activity by potentially disrupting microbial cell functions.
Anticancer Properties
Thiadiazole compounds are increasingly recognized for their anticancer potential. Studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cell lines. The specific compound in focus has demonstrated promising results in preliminary assays, suggesting it may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms.
Agrochemicals
Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that target specific pests without harming beneficial organisms. Research on similar compounds has indicated that thiadiazoles can disrupt metabolic processes in pests, leading to effective pest management solutions.
Material Science
Polymer Additives
In material science, this compound can be explored as an additive in polymers to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve resistance to degradation from environmental factors.
Summary of Findings
The following table summarizes the applications and potential benefits of this compound across different fields:
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | In vitro studies show efficacy against bacterial strains and cancer cell lines |
| Agrochemicals | Effective pest control | Similar compounds exhibit metabolic disruption in pests |
| Material Science | Enhanced thermal stability and mechanical properties | Potential for use as a polymer additive |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with significant inhibition at higher concentrations.
Case Study 2: Anticancer Activity
In a comparative analysis of various thiadiazole compounds, this compound showed a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of treatment, suggesting strong anticancer potential.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and has been studied for its biological activities.
2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol:
Uniqueness
N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.
Biological Activity
N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and antifungal activities, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure is characterized by the presence of a thiadiazole ring, which is known for its significant pharmacological potential. The furan moiety contributes to its biological activity by enhancing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast) | N-(substituted thiadiazoles) | 10.5 | |
| HCT-116 (Colon) | N-(substituted thiadiazoles) | 12.3 | |
| PC-3 (Prostate) | N-(substituted thiadiazoles) | 11.8 |
In these studies, the mechanism of action was linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy .
Antibacterial Activity
Thiadiazole derivatives have also been evaluated for their antibacterial properties. The following table summarizes findings related to various bacterial strains:
These compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The structural features of the thiadiazole ring were found to be critical for this activity.
Antifungal Activity
The antifungal efficacy of this compound has been explored in various studies. The results are summarized below:
| Fungal Strain | Compound Tested | Activity Level | Reference |
|---|---|---|---|
| Candida albicans | N-(substituted thiadiazoles) | Moderate | |
| C. parapsilosis | N-(substituted thiadiazoles) | Good |
The compound demonstrated notable antifungal activity against specific strains, indicating its potential as a therapeutic agent in treating fungal infections.
Case Studies and Research Findings
A comprehensive study synthesized several derivatives of thiadiazoles and evaluated their biological activities. The research employed both conventional and microwave-assisted synthesis methods, yielding higher purity and activity levels for compounds tested against cancer cell lines .
Another study focused on the structure-activity relationship (SAR) of various substituted thiadiazoles, revealing that specific substituents significantly enhance biological activity against cancer and microbial pathogens .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(2-(furan-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?
- Methodology : Multi-step organic synthesis involving: (i) Preparation of the furan-methoxyethyl intermediate via nucleophilic substitution (e.g., coupling 2-bromoethanol with 2-methoxyethylamine under reflux in toluene, followed by purification via column chromatography) . (ii) Thiadiazole carboxamide formation using coupling agents like HATU or DCC in anhydrous DMF under inert atmosphere . (iii) Monitoring reaction progress via HPLC or TLC, with yields optimized by adjusting stoichiometry and temperature .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Methodology : Use a combination of: (i) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, particularly for the furan, thiadiazole, and methoxyethyl groups . (ii) High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns . (iii) Infrared (IR) spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : (i) Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics . (ii) Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. What mechanistic hypotheses explain this compound’s bioactivity in cancer models?
- Methodology : (i) Enzyme inhibition assays : Test inhibition of kinases (e.g., EGFR, PI3K) or apoptosis regulators (e.g., Bcl-2) using recombinant proteins and fluorescence-based substrates . (ii) Transcriptomic profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53, NF-κB) in treated vs. untreated cells . (iii) Molecular docking : Simulate binding interactions with target proteins (e.g., tubulin) using AutoDock Vina, validated by mutagenesis studies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodology : (i) Analog synthesis : Modify substituents (e.g., replace propyl with cyclopropyl or fluorophenyl groups) and compare bioactivity . (ii) Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., thiadiazole’s electron-deficient core) for target engagement . (iii) QSAR modeling : Train models on IC₅₀ data to predict optimal substituents for potency and selectivity .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology : (i) Orthogonal assays : Validate apoptosis claims via caspase-3/7 activity assays alongside flow cytometry . (ii) Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure consistent bioavailability in cell-based vs. in vivo studies . (iii) Meta-analysis : Compare datasets across analogs (e.g., furan vs. thiophene derivatives) to isolate structural determinants of variability .
Q. What chemical reactivity pathways are critical for this compound’s stability in biological systems?
- Methodology : (i) Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS to identify labile bonds (e.g., carboxamide or thiadiazole ring) . (ii) Metabolic profiling : Use liver microsomes or hepatocytes to detect phase I/II metabolites, with CYP450 inhibition assays to assess drug-drug interaction risks . (iii) Computational stability prediction : Apply DFT calculations (Gaussian 09) to evaluate bond dissociation energies and reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
